molecular formula C11H18O3 B14603026 4-(2-Oxocyclopentyl)butyl acetate CAS No. 61114-32-7

4-(2-Oxocyclopentyl)butyl acetate

Cat. No.: B14603026
CAS No.: 61114-32-7
M. Wt: 198.26 g/mol
InChI Key: UXFZWMKDVXIWMC-UHFFFAOYSA-N
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Description

4-(2-Oxocyclopentyl)butyl acetate is an organic compound that belongs to the ester family Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxocyclopentyl)butyl acetate can be achieved through esterification reactions. One common method involves the reaction of 4-(2-oxocyclopentyl)butanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes such as reactive distillation. This method allows for the simultaneous reaction and separation of the product, increasing the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxocyclopentyl)butyl acetate can undergo various chemical reactions, including:

    Oxidation: The ketone group in the cyclopentyl ring can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Different esters or acids depending on the nucleophile used.

Scientific Research Applications

4-(2-Oxocyclopentyl)butyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxocyclopentyl)butyl acetate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The ketone group in the cyclopentyl ring can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: A simpler ester with similar solvent properties but lacking the cyclopentyl ring and ketone group.

    Cyclopentyl acetate: Contains a cyclopentyl ring but lacks the ketone group.

    4-(2-Oxocyclopentyl)butanol: The alcohol precursor to 4-(2-Oxocyclopentyl)butyl acetate.

Uniqueness

This compound is unique due to its combination of a cyclopentyl ring with a ketone group and a butyl acetate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

61114-32-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

4-(2-oxocyclopentyl)butyl acetate

InChI

InChI=1S/C11H18O3/c1-9(12)14-8-3-2-5-10-6-4-7-11(10)13/h10H,2-8H2,1H3

InChI Key

UXFZWMKDVXIWMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCC1CCCC1=O

Origin of Product

United States

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